molecular formula C11H11N5O2 B2913502 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine CAS No. 391225-25-5

5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine

Cat. No. B2913502
CAS RN: 391225-25-5
M. Wt: 245.242
InChI Key: VYTLHXVWIBQMFJ-UHFFFAOYSA-N
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Description

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The compound “5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine” is likely to be a derivative of pyrimidine, containing additional functional groups that may alter its properties and biological activity.


Synthesis Analysis

Pyrimidines can be synthesized using various methods. For instance, organolithium reagents have been used for the regioselective synthesis of new pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to depend on its specific molecular structure. Pyrimidines are generally characterized by their electron-deficient character, which makes them susceptible to nucleophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Pyrimidine derivatives have been explored for their reactivity and utility in organic synthesis. The Fischer–Hepp type rearrangement in pyrimidines, for example, demonstrates the activation of chloropyrimidines towards nucleophilic substitution reactions, leading to either N-denitrosation or rearrangement outcomes depending on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013). Similarly, studies on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have revealed regio- and stereoselective addition reactions, highlighting the synthetic versatility of pyrimidine compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Material Science Applications

In material science, pyrimidine derivatives have contributed to the development of photodegradable polymers and heat-resistant polyimides. Research on positive working polyimides derived from 2-nitro-p-xylyleneoxyamine has shown improved photolytic decomposability, indicating potential for advanced material applications (Feng, Matsumoto, & Kurosaki, 1997).

Biochemical and Biomedical Research

Although direct studies on 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine in biochemical contexts were not found, related pyrimidine compounds have been investigated for their biological activities. For instance, a new series of pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, demonstrating the potential of pyrimidine compounds in developing new bioactive molecules (Gorle et al., 2016).

Analytical and Sensing Applications

Pyrimidine derivatives have also been employed as sensors for detecting metal ions. A study on NO-generating properties of oxadiazolopyrimidine diones highlights the utility of pyrimidine compounds in developing sensors and probes for biochemical applications (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrimidine derivatives have been shown to exhibit antiproliferative activity .

Future Directions

The development of new pyrimidine derivatives is an active area of research, with potential applications in various fields including medicine . Future research could explore the synthesis, properties, and potential applications of “5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine” in more detail.

properties

IUPAC Name

4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLHXVWIBQMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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